molecular formula C12H16O4 B3059572 4-Ethoxy-3-methoxy-benzoic acid ethyl ester CAS No. 773134-71-7

4-Ethoxy-3-methoxy-benzoic acid ethyl ester

Cat. No. B3059572
CAS RN: 773134-71-7
M. Wt: 224.25 g/mol
InChI Key: ONAWEDBUJZYTQQ-UHFFFAOYSA-N
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Description

“4-Ethoxy-3-methoxy-benzoic acid ethyl ester” is also known as “Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester” or “Ethyl vanillate”. It has a molecular formula of C10H12O4 and a molecular weight of 196.1999 .


Molecular Structure Analysis

The molecular structure of “4-Ethoxy-3-methoxy-benzoic acid ethyl ester” can be viewed using Java or Javascript . The IUPAC Standard InChI is InChI=1S/C10H12O4/c1-3-14-10(12)7-4-5-8(11)9(6-7)13-2/h4-6,11H,3H2,1-2H3 .


Chemical Reactions Analysis

While specific chemical reactions involving “4-Ethoxy-3-methoxy-benzoic acid ethyl ester” are not available, esters in general can undergo reactions such as hydrolysis under acidic conditions .

Scientific Research Applications

Safety and Hazards

“4-Ethoxy-3-methoxy-benzoic acid ethyl ester” may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . It is moderately toxic by ingestion .

Mechanism of Action

Target of Action

The primary targets of 4-Ethoxy-3-methoxy-benzoic acid ethyl ester are currently unknown. This compound is a derivative of benzoic acid, which is known to have antimicrobial properties . .

Mode of Action

It is known that esters, in general, can undergo hydrolysis in the presence of bases . This could potentially lead to the release of 4-Ethoxy-3-methoxy-benzoic acid and ethanol, which may interact with biological targets.

Biochemical Pathways

Reactions at the benzylic position are known to occur, which can result in a smaller energy gain and thus require less energy

Result of Action

It is known that the compound is moderately toxic by ingestion and can cause irritation to the eyes, skin, and mucous membranes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Ethoxy-3-methoxy-benzoic acid ethyl ester. For example, the compound is combustible and can emit acrid smoke and irritating fumes when heated . It should also be stored separately from strong acids, bases, and oxidizing agents .

properties

IUPAC Name

ethyl 4-ethoxy-3-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-4-15-10-7-6-9(8-11(10)14-3)12(13)16-5-2/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONAWEDBUJZYTQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)OCC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60634668
Record name Ethyl 4-ethoxy-3-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-ethoxy-3-methoxybenzoate

CAS RN

773134-71-7
Record name Ethyl 4-ethoxy-3-methoxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=773134-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-ethoxy-3-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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